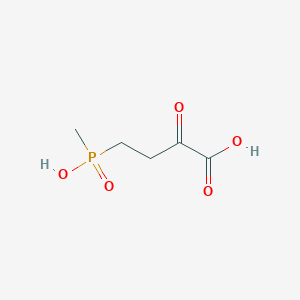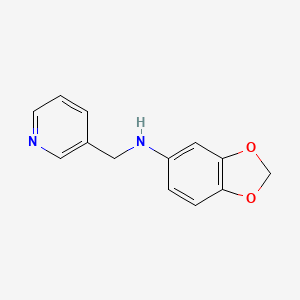
4-(Hydroxymethylphosphinyl)-2-oxobutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(hydroxymethylphosphinyl)-2-oxobutyric acid is a butyric acid derivative having an oxo group at the 2-position and a hydroxymethylphosphinyl moiety at the 4-position. It derives from a butyric acid. It is a conjugate acid of a 4-(hydroxymethylphosphinyl)-2-oxobutyrate.
Aplicaciones Científicas De Investigación
Biocatalytic Synthesis
4-(Hydroxymethylphosphinyl)-2-oxobutyric acid (PPO) serves as an important precursor compound for the herbicide l-glufosinate (L-PPT). A study by Xu et al. (2020) highlights the biocatalytic synthesis of PPO. They constructed a biocatalytic cascade using d-amino acid oxidase (DAAO) and catalase (CAT) expressed in Escherichia coli, achieving a 46.8% conversion towards DL-PPT in a 300 mL scale reaction. This method presents a promising route for asymmetric synthesis of L-PPT by bio-enzymatic methods using PPO as the substrate (Xu et al., 2020).
Lipid Peroxidation and Analytical Chemistry
4-Hydroxy-2-nonenal (HNE) is a well-studied product of phospholipid peroxidation, closely related to PPO in terms of chemical structure and reactivity. Spickett's research (2013) delves into the chemistry and analysis of HNE, noting its formation through various radical-dependent oxidative routes and its interaction with proteins and DNA. The study emphasizes the importance of advanced analytical techniques, such as mass spectrometry, for detecting and characterizing HNE-modified proteins, shedding light on its role in redox-sensitive cell signaling and potential disease pathways (Spickett, 2013).
Heterocyclic Compound Synthesis
The utility of related compounds in synthesizing novel heterocyclic compounds with potential antibacterial activities has been explored in research by El-Hashash et al. (2015). They used 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a compound structurally akin to PPO, to synthesize a series of heterocyclic derivatives, highlighting the potential of PPO-related structures in developing new chemotherapeutic agents (El-Hashash et al., 2015).
Propiedades
Fórmula molecular |
C5H9O5P |
|---|---|
Peso molecular |
180.1 g/mol |
Nombre IUPAC |
4-[hydroxy(methyl)phosphoryl]-2-oxobutanoic acid |
InChI |
InChI=1S/C5H9O5P/c1-11(9,10)3-2-4(6)5(7)8/h2-3H2,1H3,(H,7,8)(H,9,10) |
Clave InChI |
YJTNHDYMQPHXFO-UHFFFAOYSA-N |
SMILES |
CP(=O)(CCC(=O)C(=O)O)O |
SMILES canónico |
CP(=O)(CCC(=O)C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1227109.png)
![2-phenyl-N-[4-[(2-phenylacetyl)amino]butyl]acetamide](/img/structure/B1227110.png)

![2-(ethylthio)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B1227112.png)

![[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 4-hydroxybenzoate](/img/structure/B1227115.png)
![3-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)-1-piperazinyl]propanenitrile](/img/structure/B1227117.png)

![5-Phenyl-2-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)methyl]oxazole](/img/structure/B1227119.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B1227123.png)
![2-Chloro-5-[[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzoic acid methyl ester](/img/structure/B1227124.png)
![9-oxo-N-(1-phenylethyl)-3-bicyclo[3.3.1]nonanecarboxamide](/img/structure/B1227125.png)
